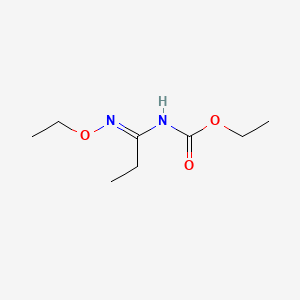
3,4-Dimethylhexanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethylhexanal is an organic compound belonging to the aldehyde family It is characterized by a six-carbon chain with two methyl groups attached to the third and fourth carbon atoms, and an aldehyde functional group at the terminal carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,4-Dimethylhexanal can be synthesized through several methods. One common approach involves the oxidation of 3,4-dimethylhexanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions to prevent over-oxidation to the corresponding carboxylic acid.
Industrial Production Methods: In an industrial setting, this compound can be produced via the hydroformylation of 3,4-dimethylhexene. This process involves the addition of a formyl group to the double bond of the alkene in the presence of a catalyst, such as rhodium or cobalt complexes, under high pressure and temperature.
Types of Reactions:
Oxidation: this compound can be further oxidized to 3,4-dimethylhexanoic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 3,4-dimethylhexanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under acidic or basic conditions
Major Products Formed:
Oxidation: 3,4-Dimethylhexanoic acid
Reduction: 3,4-Dimethylhexanol
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
3,4-Dimethylhexanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving aldehyde metabolism and its effects on biological systems.
Medicine: Research into its potential therapeutic properties and its role in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as a precursor in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of 3,4-dimethylhexanal involves its reactivity as an aldehyde. It can form Schiff bases with amines, participate in aldol condensations, and undergo nucleophilic addition reactions. These reactions are facilitated by the electrophilic nature of the carbonyl carbon, which is susceptible to attack by nucleophiles.
Comparación Con Compuestos Similares
3,4-Dimethylhexane: A hydrocarbon with a similar carbon skeleton but lacking the aldehyde functional group.
3,4-Dimethylhexanol: The corresponding alcohol of 3,4-dimethylhexanal.
3,4-Dimethylhexanoic acid: The carboxylic acid derivative of this compound.
Uniqueness: this compound is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its alcohol and acid counterparts. This reactivity makes it valuable in various chemical transformations and applications.
Propiedades
Número CAS |
27608-05-5 |
|---|---|
Fórmula molecular |
C8H16O |
Peso molecular |
128.21 g/mol |
Nombre IUPAC |
3,4-dimethylhexanal |
InChI |
InChI=1S/C8H16O/c1-4-7(2)8(3)5-6-9/h6-8H,4-5H2,1-3H3 |
Clave InChI |
AFFOREKIFCONEL-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



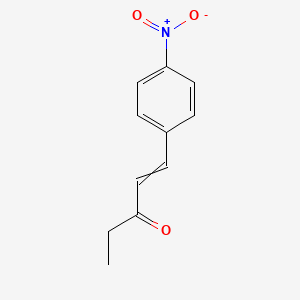
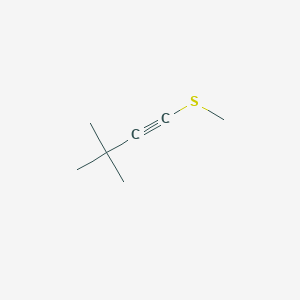

![Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N'-(2-ethylphenyl)-](/img/structure/B14678283.png)

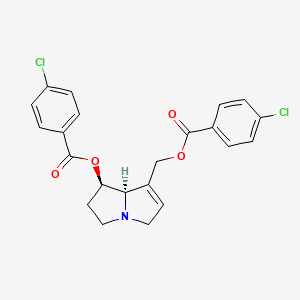
![[3,3-Bis(4-chlorophenyl)propyl]phosphanethione](/img/structure/B14678296.png)
![(1R,6R)-1-Methylbicyclo[4.2.0]octan-7-one](/img/structure/B14678303.png)

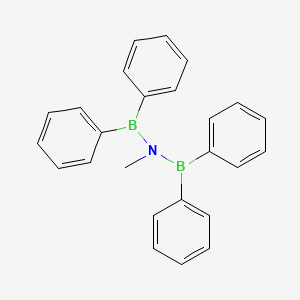
![7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-carboxylic acid](/img/structure/B14678324.png)
![7-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B14678326.png)
